6-Bromo-2-chloro-4-phenylquinazoline
CAS No.: 64820-57-1
Cat. No.: VC1990589
Molecular Formula: C14H8BrClN2
Molecular Weight: 319.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64820-57-1 |
|---|---|
| Molecular Formula | C14H8BrClN2 |
| Molecular Weight | 319.58 g/mol |
| IUPAC Name | 6-bromo-2-chloro-4-phenylquinazoline |
| Standard InChI | InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | XHAZRLJQCFZAAJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl |
Introduction
Chemical Properties and Structure
6-Bromo-2-chloro-4-phenylquinazoline is characterized by a quinazoline core with specific substitutions that define its chemical behavior and potential applications.
Basic Identification
| Parameter | Value |
|---|---|
| CAS Number | 64820-57-1 |
| Molecular Formula | C₁₄H₈BrClN₂ |
| Molecular Weight | 319.58 g/mol |
| IUPAC Name | 6-bromo-2-chloro-4-phenylquinazoline |
| InChI Key | XHAZRLJQCFZAAJ-UHFFFAOYSA-N |
Sources: PubChem and chemical databases provide consistent identification parameters for this compound .
Physical Properties
The compound demonstrates specific physical characteristics that influence its handling, storage, and applications in various research contexts:
| Property | Value | Method |
|---|---|---|
| Physical Form | Light yellow solid | Observed |
| Boiling Point | 396.2 ± 24.0 °C | Predicted |
| Density | 1.571 ± 0.06 g/cm³ | Predicted |
| pKa | -0.52 ± 0.30 | Predicted |
These properties indicate a stable solid with a high boiling point, which is typical for polyaromatic compounds containing halogens .
Structural Characteristics
The molecular structure of 6-Bromo-2-chloro-4-phenylquinazoline features a quinazoline core with three key substitutions:
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A bromine atom at the 6-position
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A chlorine atom at the 2-position
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A phenyl group at the 4-position
This arrangement of substituents is critical for its biological activity, as the halogen atoms (Br and Cl) enhance the compound's lipophilicity and binding affinity to various biological targets. The phenyl group at position 4 provides additional sites for π-π interactions with aromatic amino acid residues in protein binding pockets, potentially improving target selectivity.
Synthesis Methods
The synthesis of 6-Bromo-2-chloro-4-phenylquinazoline typically involves multi-step organic reactions that require careful control of reaction conditions and purification techniques.
Common Synthetic Routes
Multiple synthetic pathways can be employed to prepare this compound, with the most common approaches including:
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Chlorination of quinazoline derivatives using reagents like thionyl chloride under reflux conditions
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Strategic bromination of the 2-chloro-4-phenylquinazoline intermediate
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Direct construction of the quinazoline scaffold with the required substituents already in place
The synthesis pathway selection depends on reagent availability, desired yield, and laboratory capabilities. Research indicates that optimized synthesis protocols can achieve yields of approximately 91% under specific reaction conditions .
Technological Considerations
Manufacturing this compound at scale requires specialized equipment and expertise in handling hazardous chemicals. According to market research information, various technological approaches for its production exist with different implications for cost, environmental impact, and product quality . The industrial manufacturing methods often differ from laboratory-scale synthesis in terms of reagent selection, reaction conditions, and purification methods to optimize efficiency and minimize waste generation.
Biological Activities
Research into the biological activities of 6-Bromo-2-chloro-4-phenylquinazoline and related quinazoline derivatives has revealed several promising therapeutic applications.
Other Biological Activities
Beyond oncology applications, quinazoline derivatives like 6-Bromo-2-chloro-4-phenylquinazoline may exhibit a range of other biological activities, including:
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Potential antimicrobial properties
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Enzyme inhibition in various biological pathways
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Modulatory effects on cellular signaling
The presence of bromine at the 6-position has been correlated with enhanced biological activity in similar compounds, suggesting that this specific substitution pattern may confer advantageous pharmacological properties.
Applications in Medicinal Chemistry
The applications of 6-Bromo-2-chloro-4-phenylquinazoline extend beyond its direct biological activities to its utility as a versatile chemical building block.
As a Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its value stems from:
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The presence of reactive halogen substituents that facilitate further chemical modifications
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A stable aromatic scaffold that can withstand various reaction conditions
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The ability to introduce additional functional groups through established chemical transformations
Structure-Activity Relationship Studies
In medicinal chemistry research, 6-Bromo-2-chloro-4-phenylquinazoline and its derivatives are frequently employed in structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents. These studies typically involve:
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Systematic modification of the core structure
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Evaluation of biological activity after each structural change
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Identification of optimal substitution patterns for specific therapeutic targets
For example, research on related quinazoline compounds has identified them as potential multi-tyrosine kinase inhibitors, suggesting similar applications might be explored for 6-Bromo-2-chloro-4-phenylquinazoline .
| Hazard Statement | Classification | Severity |
|---|---|---|
| H301 | Toxic if swallowed | Danger - Acute toxicity, oral |
| H315 | Causes skin irritation | Warning - Skin corrosion/irritation |
| H318 | Causes serious eye damage | Danger - Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning - Specific target organ toxicity, single exposure |
These hazard classifications are based on data from multiple notifications to the ECHA C&L Inventory .
Market Overview
The commercial landscape for 6-Bromo-2-chloro-4-phenylquinazoline reflects its importance in chemical research and development.
| Supplier | Unit Size | Price (USD) | Purity |
|---|---|---|---|
| Life Chemicals Inc. | 250 mg | $362.70 | Not specified |
| American Custom Chemicals Corporation | 5 mg | $499.20 | 95.00% |
These price points reflect its specialized nature and limited production volume, indicating its position as a high-value research chemical rather than a bulk industrial product .
Market Trends
According to market research information from December 2024, the global market for 6-Bromo-2-chloro-4-phenylquinazoline encompasses:
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Manufacturing methods and technology development
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Market situation and trend analysis
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Distribution policies and regional market dynamics
The compound primarily serves research and development purposes, with potential growth in demand linked to advancements in medicinal chemistry and drug discovery efforts .
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